Dimethyl d-tartrate
Overview
Description
Dimethyl d-tartrate, also known as D-(-)-tartaric acid dimethyl ester, is an organic compound with the molecular formula C6H10O6. It is a diester of tartaric acid and is commonly used in various chemical applications due to its chiral properties. The compound appears as a colorless to pale yellowish liquid and is known for its high optical purity .
Preparation Methods
Dimethyl d-tartrate can be synthesized through the esterification of tartaric acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired conversion .
Industrial production methods for this compound often involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Dimethyl d-tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dimethyl meso-2,3-difluorosuccinate using reagents like sulfur tetrafluoride.
Reduction: Reduction reactions can convert this compound into other derivatives, although specific conditions and reagents for such reactions are less commonly documented.
Substitution: The compound can participate in substitution reactions, particularly in the formation of chiral ligands for asymmetric synthesis.
Common reagents used in these reactions include sulfur tetrafluoride for oxidation and various chiral catalysts for substitution reactions. The major products formed from these reactions are often chiral intermediates used in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Dimethyl d-tartrate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various chiral compounds.
Industry: It serves as a precursor in the production of fine chemicals and specialty polymers.
Mechanism of Action
The mechanism of action of dimethyl d-tartrate primarily involves its role as a chiral building block. In asymmetric synthesis, it interacts with various molecular targets to induce chirality in the resulting products. The pathways involved include the formation of chiral intermediates and the subsequent reactions that lead to the desired chiral compounds .
Comparison with Similar Compounds
Dimethyl d-tartrate can be compared with other similar compounds such as:
Dimethyl L-tartrate: This is the enantiomer of this compound and has similar chemical properties but opposite optical activity.
Diethyl D-tartrate: This compound has ethyl groups instead of methyl groups and is used in similar applications but may have different reactivity and solubility properties.
Diisopropyl D-tartrate: Another ester derivative of tartaric acid, used in asymmetric synthesis with different steric properties due to the larger isopropyl groups.
This compound is unique due to its high optical purity and its specific applications in chiral synthesis, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
dimethyl (2S,3S)-2,3-dihydroxybutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRATXCXJDHJJN-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-69-5, 13171-64-7, 5057-96-5 | |
Record name | rel-1,4-Dimethyl (2R,3R)-2,3-dihydroxybutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl (2S,3S)-2,3-dihydroxybutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13171-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tartaric acid, dimethyl ester, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | meso-tartaric acid, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl (S(R*,R*))-tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl [S(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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